4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide -

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Catalog Number: EVT-4981069
CAS Number:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273

Compound Description: ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. Preclinical studies suggest it exhibits antipsychotic-like and procognitive activities, including reducing conditioned avoidance responding, decreasing apomorphine-induced climbing, and improving novel object recognition [].

2-Methyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-1,3,4-thiadiazole

Compound Description: This compound is a derivative of both 1,2,4-oxadiazole and 1,3,4-thiadiazole. The paper focuses on its crystal structure, highlighting the dihedral angles between the ring systems [].

2-[3-(4-Methyl­phenyl)-1,2,4-oxadiazol-5-yl]phenol

Compound Description: This oxadiazole derivative's crystal structure reveals an approximately planar molecule stabilized by an intramolecular O—H⋯N hydrogen bond [].

5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones

Compound Description: This series of compounds represents a novel heterocyclic system synthesized through a Biginelli-type three-component condensation []. The reaction involves 1-(3-aryl-1,2,4-oxadiazol-5-yl)acetones, thiourea, and benzaldehydes [].

2‐{[3‐(4‐Chlorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methylsulfanyl}‐5‐methyl‐1,3,4‐thiadiazole

Compound Description: Synthesized via condensation of 5-chloro­methyl-3-(4-chloro­phen­yl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thia­diazole, this compound also incorporates both oxadiazole and thiadiazole rings []. The crystal structure analysis reveals a coplanar arrangement of the benzene and oxadiazole rings due to the extended aromatic system [].

(3,5-dimethoxy-4-((3-aryl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)aryl methanones

Compound Description: This series of compounds was synthesized by reacting 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles with aryl (3-hydroxy-2, 4-dimethoxyphenyl) methanones []. Some members of this series, like compounds 8b, 8c, 8f, and 8l, displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria [].

1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound was synthesized by reacting N-acetyl-2-indolinone with 3-(4-chloro) phenyl-5-chloromethyl-1,2,4-oxadiazol []. It features two 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl units attached to an indolinone core.

1‐[(2,6‐Di­methyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4‐nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine

Compound Description: This compound features a piperazine ring linked to both a 2,6-dimethylphenyl)aminocarbonylmethyl unit and a [3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl group. An intramolecular C—H⋯N interaction contributes to its molecular structure [].

Methyl 2-{[3-(4-methyl­sulfanyl)­phenyl-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl­acetate

Compound Description: This oxadiazole derivative features a methyl phenylacetate unit linked via a methoxy bridge to the 5-position of the oxadiazole ring. The compound's structure is stabilized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions [].

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Compound Description: This compound consists of a 2,6-dimethylphenylacetamide moiety connected to a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl unit through a phenoxy linker. It showcases the versatility of oxadiazole derivatives in constructing diverse structures for medicinal chemistry research [].

2‐[3‐(4‐Bromophenyl)‐1,2,4‐oxadiazol‐5‐yl]phenol

Compound Description: Similar to a previously mentioned compound, this derivative has a phenol group directly attached to the 5-position of the oxadiazole ring. A bromine atom replaces the methyl group on the phenyl ring at the 3-position [].

[3-(4-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]methanol

Compound Description: This compound is a simple derivative with a methanol group at the 5-position and a 4-chlorophenyl group at the 3-position of the oxadiazole ring. The crystal structure reveals a planar conformation and the formation of dimers via O—H⋯N hydrogen-bonding interactions [].

Methyl 3-(dimethyl­amino)-2-[2-(1-{3-[4-(methyl­sulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(dimethyl­amino)vinyl­oxy)phenyl]acrylate

Compound Description: This complex molecule contains a 1,2,4-oxadiazole ring with a 4-(methylsulfanyl)phenyl group at the 3-position and an extended side chain at the 5-position, featuring an acrylate moiety and two dimethylamino groups. Intramolecular C—H⋯O and intermolecular C—H⋯π interactions are present in its structure [].

Methyl 2-{[3-(4-nitro­phenyl)-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl­acetate

1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine

Compound Description: This molecule comprises a piperazine ring connected to both a (2,6-dimethylphenyl)aminocarbonylmethyl unit and a [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl group. Its crystal structure is characterized by intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds [].

1‐[(2,6‐Dimethyl­phen­yl)amino­carbonyl­meth­yl]‐4‐{[3‐(3‐methoxy­phen­yl)‐1,2,4‐oxadiazol‐5‐yl]meth­yl}piperazine

Compound Description: Structurally similar to a previous compound, this derivative has a methoxy group at the meta position of the phenyl ring attached to the 1,2,4-oxadiazole ring. It forms intramolecular N—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions [].

4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine

Compound Description: This compound is a simple pyridine derivative with a chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring [].

N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide

Compound Description: This compound consists of a 2,6-dimethylphenylacetamide moiety connected to a 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl unit through a phenoxy linker. Intramolecular N—H⋯O,N hydrogen bonds influence its molecular conformation [].

2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide

Compound Description: This compound features a 2,6-dimethylphenylacetamide unit linked through a phenoxy group to the 5-position of the oxadiazole ring. The structure is stabilized by an intramolecular N—H⋯(O,N) hydrogen bond [].

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide

Compound Description: This compound is structurally very similar to the previous one, with the main difference being the presence of a methylsulfonyl group instead of a dimethylamino group at the para position of the phenyl ring attached to the 1,2,4-oxadiazole ring [].

2-{2-[3-(4-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]phen­oxy}-N-(2,6-dimethyl­phen­yl)acetamide

3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane Analogues of Cocaine

Compound Description: This series explores the structure-activity relationships of 1,2,4-oxadiazoles as bioisosteres for ester groups in cocaine analogues []. The goal is to understand how these modifications affect binding affinity at the dopamine, serotonin, and norepinephrine transporters [].

Dialkyl (3-aryl-1,2,4-oxadiazol-5-yl)phosphonates

Compound Description: This series investigates the synthesis and thermal behavior of dialkyl (3-aryl-1,2,4-oxadiazol-5-yl)phosphonates, which decompose thermally to yield trialkyl phosphates []. The study highlights a potential mechanism involving monomeric alkyl metaphosphate intermediates [].

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It was developed through structure-guided design, optimizing for FLAP binding potency, inhibition of LTB4 synthesis, and favorable drug metabolism and pharmacokinetic properties [].

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives

Compound Description: This series focuses on modifying 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents to enhance antimicrobial activity. The research investigates their potential mechanisms of action through docking studies with ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase [].

N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea

Compound Description: This compound represents a 1,2,4-triazole derivative with a 4-methylphenyl substituent and a thiourea moiety. Intra- and intermolecular hydrogen bonding significantly influence its crystal structure and packing [].

4-oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

Compound Description: This series explores the synthesis and antimicrobial activity of 4-oxo- and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines []. Some derivatives exhibited activity against Candida albicans fungi and bacterial strains like Staphylococcus aureus and Bacillus subtilis [].

4-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL-N-ACYLHYDRAZONES

Compound Description: This series explores 4-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazone derivatives as potential anti-Trypanosoma cruzi agents. Building on previous research identifying 1,2,4-oxadiazole-N-acylhydrazones as potent trypanocides, this work focuses on structural optimization, introducing various substituents at the hydrazone moiety to enhance activity against T. cruzi [].

6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

Compound Description: This compound is a potent and selective G protein-coupled receptor 119 (GPR119) agonist designed as a potential therapeutic agent for metabolic disorders. Its synthesis and pharmacological characterization aim to explore the therapeutic potential of targeting GPR119 [].

5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole

Compound Description: Proposed as a potential antimicrobial and antiviral agent, this compound incorporates a quinolone moiety linked to a 1,2,4-oxadiazole ring. Molecular docking studies were used to predict its biological activity [].

N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimides

Compound Description: This series focuses on combining the 1,2,4-oxadiazole and phthalimide moieties to create novel compounds with potential pharmacological activities []. The research involves synthesizing these compounds and performing semi-empirical molecular orbital calculations to understand their electronic properties and potential applications [].

The crystal structure of hexaaqua-bis(μ2-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-κ2O:O′)-tetrakis(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-κO)dierbium(III) octahydrate

Compound Description: This complex describes a lanthanide coordination compound incorporating multiple 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl units as ligands. The study focuses on characterizing its crystal structure and understanding the coordination behavior of the lanthanide ion with these ligands [].

The crystal structure of hexaqua(μ2-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-1κ2O,O′;2κO′)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-κO)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-κ2O,O′)digadolinium(III) octahydrate

Compound Description: This study reports the crystal structure of a gadolinium(III) complex with 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato ligands. The research focuses on understanding the coordination behavior of gadolinium(III) and the structural features of the complex [].

Crystal structure of hexaaqua-bis(3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl) propionato-κ3O,O′:O′)-bis(3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propionato-κO)-bis(3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propionato-κ2O,O′)dineodymium(III) octahydrate

Compound Description: This study investigates the crystal structure of a neodymium(III) complex containing 3-(3-pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato ligands. The focus is on understanding the coordination behavior of neodymium(III) and the structural characteristics of the complex [].

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine

Compound Description: This compound incorporates a 3-phenyl-1,2,4-oxadiazol-5-yl moiety within a more complex framework that includes a tetrahydrochromene ring system and a methoxybenzylidene substituent. Its crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π-stacking [].

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

Compound Description: This compound represents a 1,2,4-triazole derivative with various substituents, including a phenyl ring, a p-tolylaminoethyl group, and a phenylethylidene group. It exhibits antioxidant activity, as determined by a Ferric reducing antioxidant power assay [].

C30H26DyN9O10

Compound Description: This study investigates a dysprosium(III) complex coordinated with 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propionic acid ligands. The research focuses on characterizing its crystal structure and understanding the pseudosymmetric nature of the crystal packing [].

Properties

Product Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-9-5-7-10(8-6-9)13-15-12(18-16-13)4-2-3-11(14)17/h5-8H,2-4H2,1H3,(H2,14,17)

InChI Key

SYQRYYZLBIKFAE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.